molecular formula C6H5ClOS B1447537 4-Methylthiophene-3-carbonyl chloride CAS No. 1261811-54-4

4-Methylthiophene-3-carbonyl chloride

Cat. No. B1447537
CAS RN: 1261811-54-4
M. Wt: 160.62 g/mol
InChI Key: SOEMAEIKZZXWBN-UHFFFAOYSA-N
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Description

4-Methylthiophene-3-carbonyl chloride is a chemical compound with the molecular formula C6H5ClOS and a molecular weight of 160.62 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Methylthiophene-3-carbonyl chloride consists of a thiophene ring with a methyl group at the 4-position and a carbonyl chloride group at the 3-position .


Physical And Chemical Properties Analysis

4-Methylthiophene-3-carbonyl chloride has a refractive index of n20/D 1.581 (lit.) and a density of 1.2873 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Semiconductor Development

4-Methylthiophene-3-carbonyl chloride: is utilized in the development of organic semiconductors. Thiophene derivatives are known for their role in advancing organic semiconductor technology due to their stable π-conjugated systems, which are essential for efficient charge transport . These materials are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The 4-Methylthiophene-3-carbonyl chloride can be incorporated into coatings or added to solutions to prevent metal corrosion, which is particularly useful in harsh chemical environments .

Pharmacological Research

Thiophene derivatives exhibit a wide range of pharmacological properties4-Methylthiophene-3-carbonyl chloride may be used as a precursor in synthesizing compounds with potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis of Biologically Active Compounds

The compound is involved in the synthesis of biologically active molecules. It can undergo various reactions, such as the Gewald condensation, to produce aminothiophene derivatives, which are significant in medicinal chemistry for their biological effects .

Material Science Applications

In material science, 4-Methylthiophene-3-carbonyl chloride is used to create materials with specific properties, such as high thermal stability and electrical conductivity. These materials find applications in sensors, actuators, and other advanced technological devices .

Advanced Drug Synthesis

The compound is used in the synthesis of advanced drugs. It is a key intermediate in creating new structural prototypes with more effective pharmacological activity, contributing to the discovery of novel drugs with a wide range of therapeutic properties .

Safety and Hazards

4-Methylthiophene-3-carbonyl chloride is classified as a hazardous material. It is associated with danger and has hazard statements H290-H335-H314 . Contact with water liberates toxic gas .

properties

IUPAC Name

4-methylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMAEIKZZXWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophene-3-carbonyl chloride

CAS RN

1261811-54-4
Record name 4-methylthiophene-3-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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